

# A Technical Guide to High-Purity 4-Iodo-3-nitrotoluene for Researchers

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## Compound of Interest

Compound Name: **4-Iodo-3-nitrotoluene**

Cat. No.: **B1266650**

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This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity **4-Iodo-3-nitrotoluene** for their work. This document provides a comprehensive overview of commercial suppliers, key chemical and physical properties, detailed experimental protocols for synthesis and purification, and methods for quality control.

## Commercial Suppliers of High-Purity 4-Iodo-3-nitrotoluene

The availability of high-purity **4-Iodo-3-nitrotoluene** is crucial for research and development purposes. A variety of chemical suppliers offer this compound at different purity levels and quantities. Below is a summary of some commercial suppliers. Prices are subject to change and should be used for estimation purposes only.

Supplier	Purity	Quantity	Price (USD)
Sigma-Aldrich	98%	5g	\$194.00
SynQuest Laboratories	95%	1g	\$15.00
	5g		\$48.00
	25g		\$180.00
	100g		\$480.00
Matrix Scientific	99%	5g	\$28.00
	25g		\$58.00
CookeChem	≥98.0%	5G	RMB 56.00
	25G		RMB 226.40
	100g		RMB 867.20
NINGBO INNO PHARMCHEM CO.,LTD	≥97.0%	Inquiry	Inquiry
Amerigo Scientific	Not specified	5g	Inquiry
Biosynth	Not specified	Inquiry	Inquiry
Manus Aktteva Biopharma LLP	Not specified	Inquiry	Inquiry

## Physicochemical Properties

**4-Iodo-3-nitrotoluene** is a yellow to orange-brown crystalline solid.<sup>[1][2]</sup> It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.<sup>[3][4]</sup> Its chemical structure, featuring an iodine atom and a nitro group on a toluene ring, provides versatile reactivity for various chemical transformations.<sup>[1][3]</sup>

Property	Value
CAS Number	5326-39-6
Molecular Formula	C <sub>7</sub> H <sub>6</sub> INO <sub>2</sub>
Molecular Weight	263.03 g/mol
Appearance	Yellow to orange-brown solid/glistening powder
Melting Point	53-56 °C, 65-67 °C, 82-84 °C (depends on purity)[1][5]
Boiling Point	~275-277 °C, 299.3 °C at 760 mmHg
Density	~1.9 g/cm <sup>3</sup> [1][3]
Solubility	Insoluble in water; soluble in common organic solvents like methanol, ethanol, and ether.[1]
Stability	Stable under normal conditions, may decompose on heating or with strong oxidizing agents.[1]

## Experimental Protocols

### Synthesis of 4-**Iodo-3-nitrotoluene**

A common method for the synthesis of **4-Iodo-3-nitrotoluene** is through the diazotization of 4-amino-3-nitrotoluene, followed by a Sandmeyer-type reaction with potassium iodide.[6][7] An alternative route involves the nitration of p-iodotoluene.[5][8]

#### Method 1: From 4-Amino-3-nitrotoluene (Diazotization-Sandmeyer Reaction)

This procedure is adapted from the synthesis of similar iodo-aromatic compounds.

#### Materials:

- 4-Amino-3-nitrotoluene
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

- Sodium Nitrite ( $\text{NaNO}_2$ )
- Potassium Iodide ( $\text{KI}$ )
- Ice
- Deionized Water
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Diethyl Ether ( $\text{Et}_2\text{O}$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- In a flask, dissolve 4-amino-3-nitrotoluene in a mixture of concentrated sulfuric acid and water, cooled in an ice bath to 0-5 °C.
- Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt.
- In a separate beaker, dissolve potassium iodide in water.
- Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate of **4-Iodo-3-nitrotoluene** will form.
- Allow the mixture to warm to room temperature and then heat gently to about 50-60 °C for 30-60 minutes to ensure complete reaction.
- Cool the mixture and collect the crude product by vacuum filtration.
- Wash the solid with cold water, followed by a cold, dilute sodium thiosulfate solution to remove any excess iodine, and then again with cold water.

**Method 2: Nitration of p-Iodotoluene**

This method involves the direct nitration of p-iodotoluene.[\[5\]](#)[\[8\]](#)

#### Materials:

- p-Iodotoluene
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Ice
- Deionized Water
- Ethanol or Methanol for recrystallization

#### Procedure:

- In a flask, cool concentrated sulfuric acid in an ice bath.
- Slowly add p-iodotoluene to the cold sulfuric acid with stirring.
- Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the p-iodotoluene solution, keeping the temperature below 10 °C.
- After the addition, allow the reaction to stir at room temperature for a few hours.
- Pour the reaction mixture onto crushed ice. The crude **4-Iodo-3-nitrotoluene** will precipitate.
- Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

## Purification of 4-Iodo-3-nitrotoluene

The crude product from either synthesis method can be purified by recrystallization or column chromatography.

### Recrystallization:

- Dissolve the crude **4-Iodo-3-nitrotoluene** in a minimal amount of hot solvent, such as ethanol or methanol.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the crystals in a vacuum oven.

### Column Chromatography:

- Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the solution onto the column and elute with the chosen solvent system.
- Collect the fractions containing the pure product and combine them.
- Remove the solvent under reduced pressure to obtain the purified **4-Iodo-3-nitrotoluene**.

## Quality Control and Analytical Methods

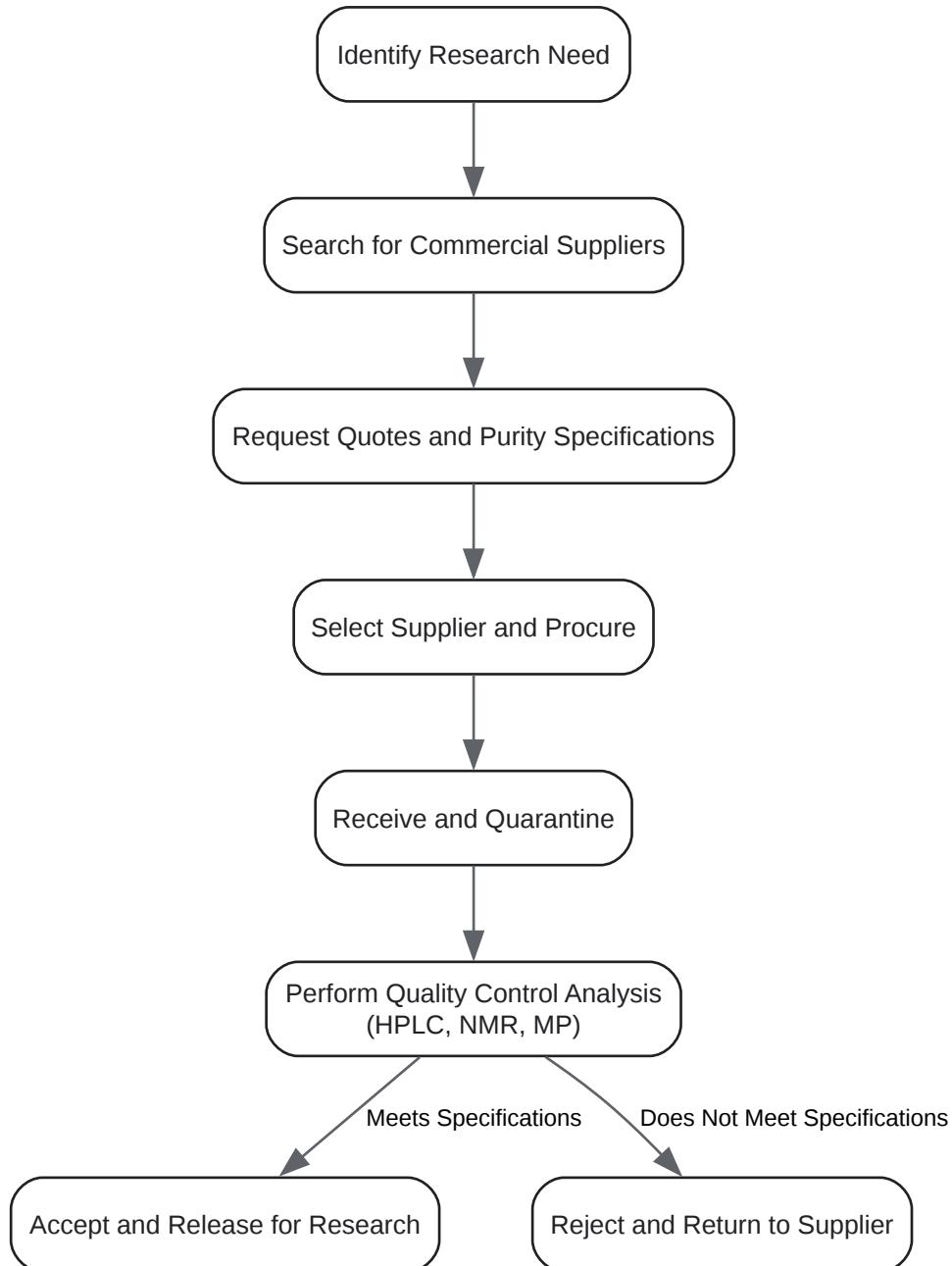
To ensure the purity of **4-Iodo-3-nitrotoluene** for research applications, several analytical techniques are employed.

Analytical Method	Purpose	Typical Observations
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the compound and identify any impurities. <sup>[9]</sup>	A single major peak corresponding to 4-Iodo-3-nitrotoluene with minimal impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy	To confirm the chemical structure and identify any structural isomers or impurities. <sup>[10]</sup>	The <sup>1</sup> H NMR and <sup>13</sup> C NMR spectra should be consistent with the structure of 4-Iodo-3-nitrotoluene.
Melting Point Analysis	To assess the purity of the crystalline solid.	A sharp melting point range close to the literature value indicates high purity.
Mass Spectrometry (MS)	To confirm the molecular weight of the compound.	A molecular ion peak corresponding to the exact mass of 4-Iodo-3-nitrotoluene.

## Visualizations

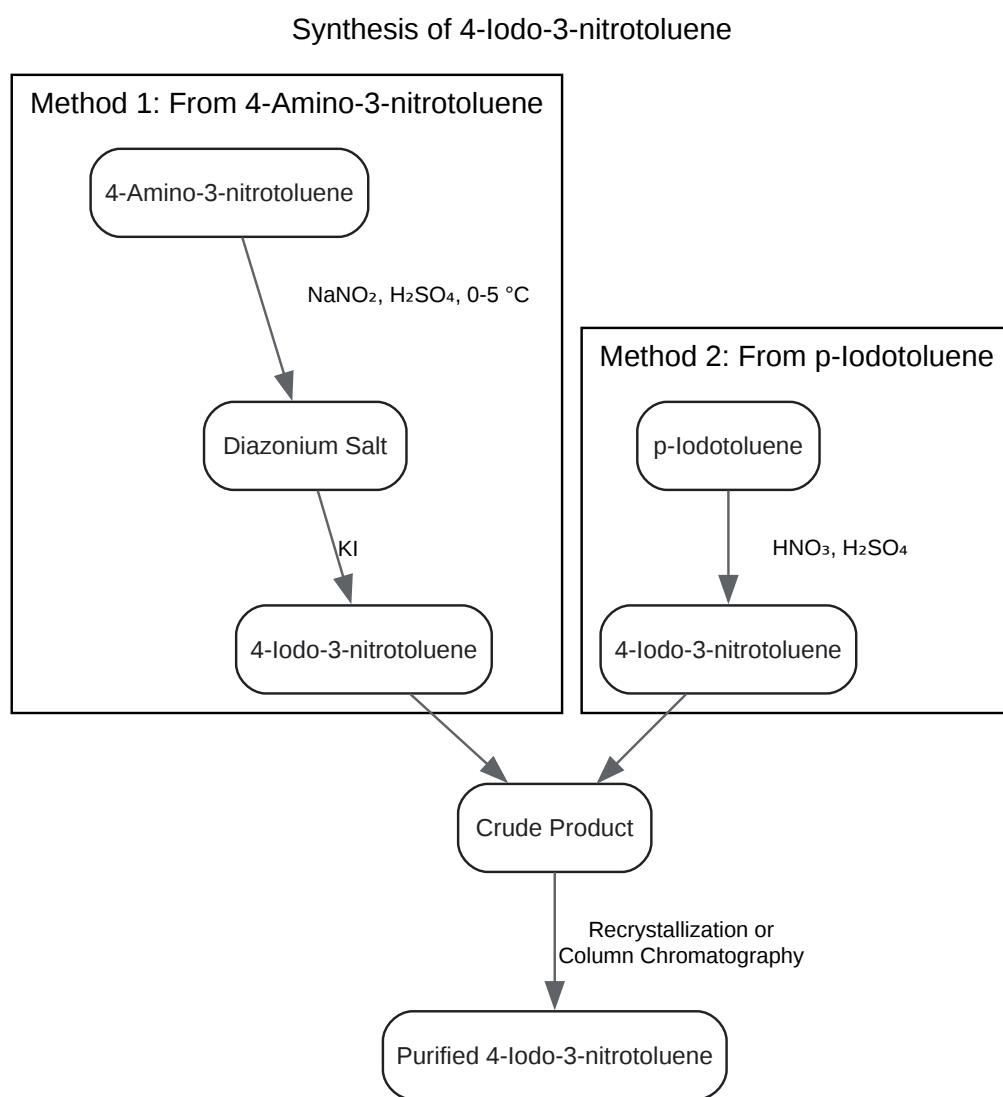
## Procurement and Quality Control Workflow

## Procurement and QC Workflow for 4-Iodo-3-nitrotoluene

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Caption: A flowchart illustrating the process of procuring and verifying the quality of **4-Iodo-3-nitrotoluene** for research purposes.

# Synthesis Pathway of 4-Iodo-3-nitrotoluene



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Caption: A diagram showing two common synthetic routes to produce **4-Iodo-3-nitrotoluene**, followed by purification.

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